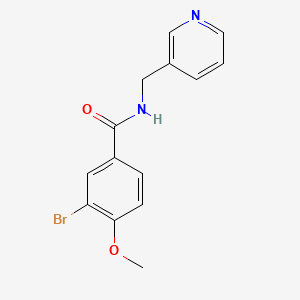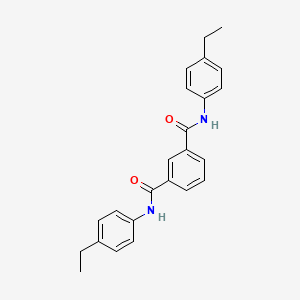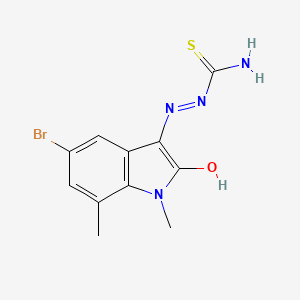![molecular formula C18H19NO B5809982 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, also known as MMBA, is a synthetic compound that belongs to the class of chalcones. MMBA has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
作用机制
The mechanism of action of 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways such as the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and hypoglycemic properties. This compound has also been shown to have antioxidant effects by reducing the production of reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
未来方向
There are several future directions for research on 1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one, including its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to evaluate the safety and toxicity of this compound in vivo and in clinical trials. Finally, the synthesis of this compound analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in the fields of medicine and pharmacology. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and hypoglycemic properties, and its mechanism of action is thought to involve the inhibition of various signaling pathways. Although this compound has several advantages for lab experiments, such as its high purity and stability, its low solubility in water can be a limitation. Future research on this compound could lead to the development of more effective therapeutic agents for the treatment of various diseases.
合成方法
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 4-methylbenzaldehyde and 2-methylacetophenone are used as starting materials, which are then treated with a base such as sodium hydroxide. This reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization.
科学研究应用
1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
属性
IUPAC Name |
(E)-3-(2-methylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-8-10-16(11-9-13)18(20)12-15(3)19-17-7-5-4-6-14(17)2/h4-12,19H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGZGTYEMJDOS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
